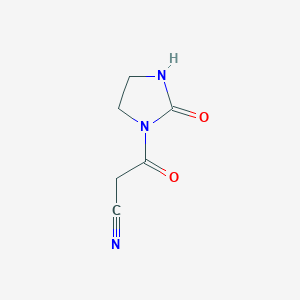![molecular formula C16H14ClNOS B14003326 1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one CAS No. 19057-92-2](/img/structure/B14003326.png)
1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one is a chemical compound known for its unique structure and properties It is a derivative of thioxanthone, which is a sulfur-containing analog of xanthone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one typically involves the reaction of 4-methylthioxanthone with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out in an acidic or basic medium.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of thioxanthene derivatives.
Aplicaciones Científicas De Investigación
1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various thioxanthone derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Alkylation: The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of alkylated products.
Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes involved in cellular processes, leading to altered cellular functions.
Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, leading to their elimination.
Comparación Con Compuestos Similares
1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one can be compared with other similar compounds, such as:
Thioxanthone: The parent compound, which lacks the chloroethylamino group.
Xanthone: The oxygen analog of thioxanthone, which has different chemical and biological properties.
Chloroethylamines: Compounds containing the chloroethylamino group, which are known for their alkylating properties.
The uniqueness of this compound lies in its combination of the thioxanthone core and the chloroethylamino group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
19057-92-2 |
|---|---|
Fórmula molecular |
C16H14ClNOS |
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
1-(2-chloroethylamino)-4-methylthioxanthen-9-one |
InChI |
InChI=1S/C16H14ClNOS/c1-10-6-7-12(18-9-8-17)14-15(19)11-4-2-3-5-13(11)20-16(10)14/h2-7,18H,8-9H2,1H3 |
Clave InChI |
UKPNKWSDCLOCQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)NCCCl)C(=O)C3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[[2-(bis(methoxycarbonylmethyl)amino)cyclopropyl]-(methoxycarbonylmethyl)amino]acetate](/img/structure/B14003245.png)
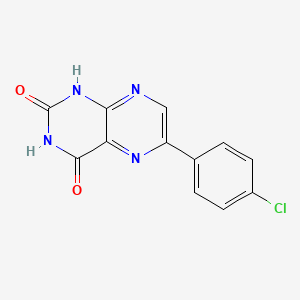

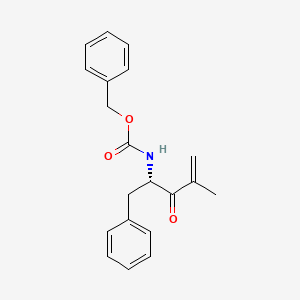
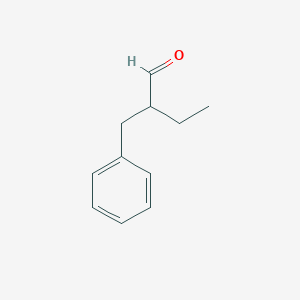
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14003277.png)
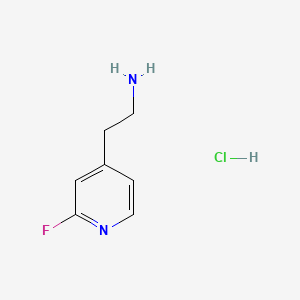
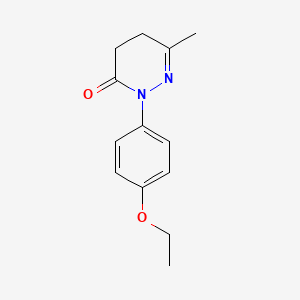
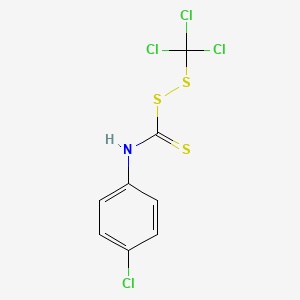
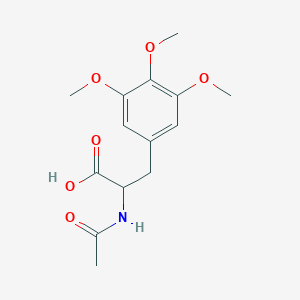
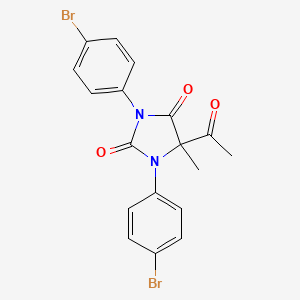
![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B14003309.png)
![2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003315.png)
